5-(2,4,6-Trichlorophenyl)thiazol-2-amine

Description

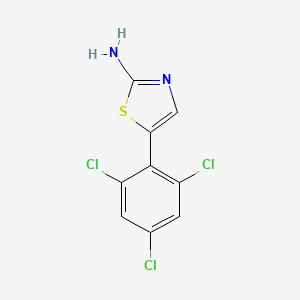

5-(2,4,6-Trichlorophenyl)thiazol-2-amine is a thiazole derivative characterized by a thiazole core substituted with an amine group at position 2 and a 2,4,6-trichlorophenyl moiety at position 5. Thiazole derivatives are renowned for their diverse biological activities, including antimicrobial, antifungal, and insecticidal properties . Its synthesis typically involves cyclization reactions between substituted ketones and thiourea, analogous to methods used for structurally related compounds .

Properties

Molecular Formula |

C9H5Cl3N2S |

|---|---|

Molecular Weight |

279.6 g/mol |

IUPAC Name |

5-(2,4,6-trichlorophenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C9H5Cl3N2S/c10-4-1-5(11)8(6(12)2-4)7-3-14-9(13)15-7/h1-3H,(H2,13,14) |

InChI Key |

XGSMFLFOIGHQRP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C2=CN=C(S2)N)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine

- Structure : Features a 2,4-dichlorophenyl group at position 5 instead of 2,4,6-trichlorophenyl.

- Key Differences :

- Reduced steric bulk and electron-withdrawing effects due to fewer chlorine atoms.

- Lower molecular weight (249.11 g/mol vs. 283.54 g/mol for the trichloro derivative).

- Synthesis : Prepared via similar cyclization methods, highlighting adaptability in halogen substitution .

4-(2,4,6-Trifluorophenyl)thiazol-2-amine

- Structure : Substituted with fluorine atoms at the 2,4,6 positions of the phenyl ring.

- Key Differences :

4-(4'-Nitrophenyl)thiazol-2-amine

- Structure : Contains a nitro group at the para position of the phenyl ring.

- Reported yields of 94% in synthesis suggest efficient cyclization pathways .

Heterocycle Modifications

1,3,4-Thiadiazole Derivatives

Benzothiazole Derivatives

- Example : 5,5,7-Trimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine .

- Key Differences: Fused benzene ring increases aromaticity and molecular rigidity.

Physicochemical Data

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP (Predicted) |

|---|---|---|---|

| 5-(2,4,6-Trichlorophenyl)thiazol-2-amine | 283.54 | Not reported | ~3.5 (high Cl content) |

| 4-(2,4,6-Trifluorophenyl)thiazol-2-amine | 230.21 | Not reported | ~2.8 |

| N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine | 249.11 | Not reported | ~3.0 |

Q & A

Q. Basic Characterization

- IR Spectroscopy : Confirms the presence of NH₂ (3200–3300 cm⁻¹) and C=S (1150–1250 cm⁻¹) groups.

- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm) and thiazole NH₂ (δ 5.2–5.6 ppm) validate substitution patterns.

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 299) confirm molecular weight .

Advanced Characterization

Single-crystal X-ray diffraction (SC-XRD) resolves bond angles and dihedral angles between the trichlorophenyl and thiazole rings, critical for understanding steric effects. Crystallographic data (e.g., CCDC entries) are deposited for reproducibility .

How are in vitro biological activities of this compound evaluated, and what mechanisms are hypothesized?

Basic Biological Evaluation

Antimicrobial activity is assessed using agar dilution assays against Staphylococcus aureus (MIC: 8–16 µg/mL) and Candida albicans (MIC: 32–64 µg/mL). Solubility in DMSO and stability in PBS (pH 7.4) are prerequisites for assay validity .

Advanced Mechanistic Studies

Electrophilic substitution at the thiazole C-4 position is hypothesized to disrupt microbial cell wall biosynthesis. Molecular docking studies suggest inhibition of fungal lanosterol 14α-demethylase (CYP51) via π-π stacking with the trichlorophenyl group .

How can researchers resolve contradictions in reported biological efficacy across studies?

Discrepancies in MIC values (e.g., 8 vs. 32 µg/mL for S. aureus) may arise from variations in bacterial strains, solvent purity, or assay protocols. Recommendations include:

- Standardized Protocols : Use CLSI guidelines for MIC determination.

- HPLC-Purity Checks : Ensure >95% purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

- Structural Analog Comparison : Benchmark against derivatives like 5-(2,4-dichlorophenoxymethyl)thiadiazol-2-amine to identify substituent effects .

What are the key chemical reactivity pathways of this compound under oxidative or reductive conditions?

- Oxidation : The thiazole sulfur oxidizes to sulfoxide (with H₂O₂/acetic acid) or sulfone (with KMnO₄), confirmed by IR (S=O at 1050 cm⁻¹) and MS.

- Reduction : Catalytic hydrogenation (Pd/C, H₂) saturates the thiazole ring, forming 4,5-dihydrothiazole derivatives, altering bioactivity .

How can computational methods predict photophysical or electronic properties relevant to its stability?

Density functional theory (DFT) calculations (B3LYP/6-31G*) model frontier molecular orbitals to predict HOMO-LUMO gaps (~4.2 eV), correlating with photostability. Vibronic coupling constants (VCCs) derived from TD-DFT explain radiative decay rates (kr) and non-radiative pathways (knr), aiding in designing UV-stable derivatives .

What strategies improve crystallinity for structural analysis, and how does polymorphism affect bioactivity?

Recrystallization from toluene/ethanol (1:2) yields monoclinic crystals (space group P2₁/c). Polymorph screening via solvent-drop grinding identifies forms with altered solubility profiles. Bioactivity differences between polymorphs (e.g., 10-fold MIC variation) underscore the need for strict crystallization control .

How does the trichlorophenyl substituent influence regioselectivity in electrophilic substitution reactions?

The electron-withdrawing Cl groups direct electrophiles (e.g., NO₂⁺) to the thiazole C-4 position, confirmed by SC-XRD of nitrated derivatives. Hammett constants (σmeta = 0.37 for Cl) quantify electronic effects, guiding synthetic modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.